8-Demethyl Ivabradine
Overview
Description
8-Demethyl Ivabradine: is a metabolite of Ivabradine, a drug known for its ability to selectively inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . Ivabradine is primarily used to reduce heart rate in patients with chronic heart failure and stable angina pectoris . The demethylation of Ivabradine results in the formation of this compound, which retains some of the pharmacological properties of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl Ivabradine involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: 8-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Demethyl Ivabradine is used as a reference standard in analytical chemistry for the quantification of Ivabradine and its metabolites in biological samples .
Biology: In biological research, this compound is studied for its effects on HCN channels and its potential role in modulating heart rate and cardiac function .
Medicine: The compound is investigated for its pharmacokinetic properties and potential therapeutic applications in cardiovascular diseases .
Mechanism of Action
8-Demethyl Ivabradine exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node of the heart . This inhibition reduces the slope of diastolic depolarization, leading to a decrease in heart rate without affecting other cardiac ionic channels . The molecular target of this compound is the HCN channel, which plays a crucial role in regulating heart rate .
Comparison with Similar Compounds
Ivabradine: The parent compound, known for its heart rate-lowering effects.
N-Demethyl Ivabradine: Another metabolite of Ivabradine with similar pharmacological properties.
Uniqueness: 8-Demethyl Ivabradine is unique due to its specific inhibition of HCN channels and its potential therapeutic applications in cardiovascular diseases. Unlike other heart rate-lowering agents, it does not affect myocardial contractility or vascular tone, making it a safer option for patients with heart failure .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPIAMMIUINAOW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747567 | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304464-97-9 | |
Record name | 8-Demethyl ivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-DEMETHYL IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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